molecular formula C11H8N6OS B2866366 6-(1H-imidazol-1-yl)-N-(thiazol-2-yl)pyridazine-3-carboxamide CAS No. 1351608-21-3

6-(1H-imidazol-1-yl)-N-(thiazol-2-yl)pyridazine-3-carboxamide

Cat. No.: B2866366
CAS No.: 1351608-21-3
M. Wt: 272.29
InChI Key: ZVGFJWLWOCUQJZ-UHFFFAOYSA-N
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Description

6-(1H-imidazol-1-yl)-N-(thiazol-2-yl)pyridazine-3-carboxamide is a heterocyclic compound that features an imidazole ring, a thiazole ring, and a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-imidazol-1-yl)-N-(thiazol-2-yl)pyridazine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of the Imidazole Ring: The imidazole ring can be introduced via a condensation reaction with an appropriate aldehyde or ketone.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.

    Coupling Reactions: The final step involves coupling the imidazole and thiazole rings to the pyridazine ring through amide bond formation.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(1H-imidazol-1-yl)-N-(thiazol-2-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

6-(1H-imidazol-1-yl)-N-(thiazol-2-yl)pyridazine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(1H-imidazol-1-yl)-N-(thiazol-2-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    DNA Interaction: The compound may interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

6-(1H-imidazol-1-yl)-N-(thiazol-2-yl)pyridazine-3-carboxamide can be compared with other similar compounds, such as:

    6-(1H-imidazol-1-yl)-N-(thiazol-2-yl)pyridazine-3-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide group.

    6-(1H-imidazol-1-yl)-N-(thiazol-2-yl)pyridazine-3-sulfonamide: Contains a sulfonamide group, which may confer different chemical and biological properties.

Properties

IUPAC Name

6-imidazol-1-yl-N-(1,3-thiazol-2-yl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N6OS/c18-10(14-11-13-4-6-19-11)8-1-2-9(16-15-8)17-5-3-12-7-17/h1-7H,(H,13,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVGFJWLWOCUQJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1C(=O)NC2=NC=CS2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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